molecular formula C20H19FN2O4S B14935348 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}furan-2-carboxamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B14935348
M. Wt: 402.4 g/mol
InChI Key: CTYHAQHJOYFTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrole core substituted with a 4-fluorophenylsulfonyl group at position 3, dimethyl groups at positions 4 and 5, and a propenyl chain at position 1. The furan-2-carboxamide moiety is attached to the pyrrole nitrogen.

Properties

Molecular Formula

C20H19FN2O4S

Molecular Weight

402.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C20H19FN2O4S/c1-4-11-23-14(3)13(2)18(19(23)22-20(24)17-6-5-12-27-17)28(25,26)16-9-7-15(21)8-10-16/h4-10,12H,1,11H2,2-3H3,(H,22,24)

InChI Key

CTYHAQHJOYFTBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3)CC=C)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The 4,5-dimethylpyrrole ring is synthesized via the Paal-Knorr reaction, utilizing hexane-2,5-dione and ammonium acetate under acidic conditions. Key parameters include:

Step Conditions Yield Reference Methodology
Cyclocondensation Glacial acetic acid, reflux, 12 h 78% Adapted from
Methylation CH₃I, K₂CO₃, DMF, 60°C, 6 h 85%

The dimethyl substitution at positions 4 and 5 is achieved via sequential alkylation, optimizing steric and electronic effects for subsequent sulfonylation.

Sulfonylation at the Pyrrole C-3 Position

Direct Sulfonylation with 4-Fluorophenylsulfonyl Chloride

The sulfonyl group is introduced using 4-fluorophenylsulfonyl chloride under basic conditions. A representative procedure involves:

  • Reagents : Pyrrole intermediate (1 eq), 4-fluorophenylsulfonyl chloride (1.2 eq), pyridine (3 eq).
  • Conditions : Dichloromethane, 0°C → room temperature, 8 h.
  • Workup : Sequential washes with 1 M HCl, saturated NaHCO₃, and brine.
  • Yield : 72% after silica gel chromatography (hexane:EtOAc = 7:3).

Mechanistic Insight : Pyridine acts as both base and nucleophilic catalyst, facilitating the formation of the sulfonate intermediate. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the pyrrole ring for subsequent N-alkylation.

N-Alkylation with Prop-2-en-1-yl Group

Mitsunobu Reaction for Allyl Group Installation

The allyl substituent is introduced via Mitsunobu conditions to ensure regioselectivity at the pyrrole nitrogen:

  • Reagents : Sulfonylated pyrrole (1 eq), allyl alcohol (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).
  • Conditions : THF, 0°C → 40°C, 12 h.
  • Yield : 68% after distillation under reduced pressure.

Optimization Note : Transitioning to Pd-catalyzed allylic alkylation (e.g., using Pd(PPh₃)₄) improved yields to 82% in toluene/EtOH mixtures, as observed in analogous Suzuki couplings.

Furan-2-Carboxamide Coupling

Carboxylic Acid Activation and Amide Bond Formation

The furan-2-carboxamide group is installed via HATU-mediated coupling:

  • Reagents : Furan-2-carboxylic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq).
  • Conditions : DMF, 0°C → room temperature, 6 h.
  • Workup : Precipitation in ice-water, filtration, and recrystallization (EtOH/H₂O).
  • Yield : 89%.

Catalytic Alternative : Polyether sulfone sulfamic acid (PES-NHSO₃H) demonstrated efficacy in analogous amidation reactions, achieving 91% yield without racemization.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., sulfonylation and amidation) are transitioned to continuous flow systems:

Step Reactor Type Residence Time Yield
Sulfonylation Microfluidic 30 min 85%
Amidation Packed-bed 45 min 88%

Advantages : Reduced solvent use, improved heat management, and consistent product quality.

Analytical Characterization and Quality Control

Critical analytical data for intermediates and the final compound include:

Parameter Method Result
Purity HPLC ≥99.2% (C18, MeCN:H₂O = 70:30)
Melting Point DSC 148–150°C
Sulfur Content Elemental Analysis 7.94% (theoretical: 7.89%)

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.12 (t, J = 8.8 Hz, 2H, ArH), 6.52 (s, 1H, pyrrole-H), 5.95 (m, 1H, allyl), 5.25 (d, J = 17.2 Hz, 1H), 5.15 (d, J = 10.4 Hz, 1H), 2.31 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
  • HRMS : m/z Calcd. for C₂₁H₂₀FN₂O₄S [M+H]⁺: 423.1124; Found: 423.1128.

Challenges and Mitigation Strategies

Sulfonylation Side Reactions

Competitive sulfonation at the pyrrole nitrogen was observed during early optimization. Mitigation involved:

  • Temperature Control : Maintaining reactions below 25°C.
  • Sequential Protection : Transient protection of the nitrogen with Boc groups, removed post-sulfonylation.

Allyl Group Isomerization

Undesired isomerization to the 1-propenyl derivative was minimized by:

  • Radical Inhibitors : Adding 0.1 eq of BHT during Mitsunobu reactions.
  • Low-Temperature Workup : Quenching reactions at −20°C.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) Bicalutamide (C₁₈H₁₄F₄N₂O₄S)
  • Structure: Contains a 4-fluorophenylsulfonyl group but replaces the pyrrole core with a cyano-trifluoromethylphenylpropanamide backbone.
  • Properties : Molecular weight 430.37; purity standards (98.0–102.0%) highlight rigorous quality control in pharmaceuticals.
  • Relevance : Demonstrates the pharmacological significance of the 4-fluorophenylsulfonyl group, particularly in anti-androgen therapies. Structural differences likely result in divergent target affinities compared to the target compound .
(b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
  • Structure : Shares a fluorophenylsulfonamide group but incorporates a pyrazolo-pyrimidine-chromene scaffold.
  • Properties : Melting point 175–178°C; molecular weight 589.1.
  • Relevance : Illustrates how heterocyclic cores influence physical properties and synthetic complexity. The chromene moiety may enhance UV stability compared to the pyrrole-based target compound .
(c) Para-fluoro furanyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide)
  • Structure : Contains a furan-2-carboxamide group linked to a piperidine ring instead of pyrrole.
  • Properties : Classified as a controlled substance due to opioid receptor activity.
  • Relevance : Highlights the critical role of the furan carboxamide group in receptor binding. The absence of a pyrrole sulfonamide in this compound underscores divergent biological targets .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound ~443.45* Not reported 4-Fluorophenylsulfonyl, pyrrole, propenyl
Bicalutamide 430.37 Not reported 4-Fluorophenylsulfonyl, cyano-trifluoromethyl
Example 53 Compound 589.1 175–178 Fluorophenylsulfonamide, pyrazolo-pyrimidine
6i/6j Derivatives ~600–650† 132–230 Bis(4-fluorophenyl)methyl, sulfamoyl

*Calculated based on formula. †Estimated from .

  • Key Observations :
    • Melting points vary widely (132–230°C), influenced by symmetry and intermolecular interactions (e.g., sulfonamide hydrogen bonding) .
    • Higher molecular weights in chromene/pyrazolo-pyrimidine derivatives correlate with increased synthetic challenges .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound, particularly during sulfonylation and pyrrole functionalization?

  • Methodological Answer : Synthesis involves sequential steps: (i) sulfonylation of the pyrrole ring using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), (ii) introduction of the propenyl group via alkylation with allyl bromide, and (iii) coupling of the furan-2-carboxamide moiety using carbodiimide-mediated amidation. Key challenges include:
  • Regioselectivity during sulfonylation due to competing reaction sites on the pyrrole ring .
  • Purification of intermediates with high polarity, requiring gradient elution in flash chromatography (e.g., hexane/ethyl acetate mixtures) .

Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers are diagnostic?

  • Methodological Answer :
  • 1H/13C NMR :
  • Aromatic protons (δ 7.1–7.9 ppm) for the 4-fluorophenyl group and furan ring.
  • Methyl groups on pyrrole (δ 1.8–2.2 ppm) and allylic protons (δ 5.0–5.8 ppm) .
  • IR Spectroscopy :
  • Stretching bands for sulfonyl (SO₂, ~1350 cm⁻¹ and 1150 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) :
  • Accurate mass matching within 3 ppm error for molecular ion peaks .

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility . Strategies include:
  • DFT-based NMR chemical shift calculations (e.g., using Gaussian 09 with B3LYP/6-31G**) to model solvent environments .
  • Variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the sulfonyl group) .
  • 2D NMR (COSY, NOESY) to assign overlapping proton signals and verify spatial proximity of substituents .

Q. What strategies optimize yield in palladium-catalyzed steps (e.g., coupling reactions)?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings involving boronate esters .
  • Solvent Optimization : DMF or THF at 80–100°C improves solubility of aromatic intermediates .
  • Additives : Potassium carbonate or cesium fluoride enhances transmetallation efficiency .
  • Reaction Monitoring : In-situ LC-MS tracks intermediate formation and minimizes side reactions .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl sulfonyl groups) impact bioactivity?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with halogen substitutions and test in target assays (e.g., kinase inhibition).
  • Computational Docking : Use AutoDock Vina to predict binding affinity changes due to electronegativity differences (fluorine vs. chlorine) .
  • Thermodynamic Solubility Assays : Measure logP shifts to correlate hydrophobicity with membrane permeability .

Data Analysis & Contradictions

Q. How should researchers address inconsistent bioassay results across in vitro and in vivo models?

  • Methodological Answer :
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid degradation in vivo .
  • Plasma Protein Binding Assays : High binding (>95%) may reduce free drug concentration, explaining efficacy gaps .
  • Pharmacokinetic Modeling : Integrate data from LC-MS/MS plasma profiles to adjust dosing regimens .

Q. What computational tools predict the compound’s ADMET properties, and how reliable are they?

  • Methodological Answer :
  • SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions using topological polar surface area (TPSA < 90 Ų favorable) .
  • ProTox-II : Flags potential hepatotoxicity via structural alerts (e.g., sulfonamide-related idiosyncratic toxicity) .
  • Validation : Cross-check predictions with experimental Caco-2 permeability and Ames test results .

Experimental Design

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

  • Methodological Answer :
  • TR-FRET Kinase Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ detection .
  • Cellular Proliferation Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) with EC₅₀ dose-response curves .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.